molecular formula C10H7Cl2NO B000839 Chlorquinaldol CAS No. 72-80-0

Chlorquinaldol

Cat. No.: B000839
CAS No.: 72-80-0
M. Wt: 228.07 g/mol
InChI Key: GPTXWRGISTZRIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorquinaldol is a broad-spectrum antimicrobial agent . It is particularly effective against Gram-positive bacteria , especially staphylococci . These bacteria are often responsible for skin and soft tissue infections .

Mode of Action

The exact mechanism by which this compound exerts its bactericidal effect is unknown . It is known that 8-hydroxyquinolines, a group to which this compound belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors . This suggests that this compound might interfere with the normal functioning of these enzymes, thereby inhibiting bacterial growth .

Biochemical Pathways

The chelation of metal ions could potentially disrupt a wide range of biochemical processes in the bacteria, given the critical role these ions play as enzyme cofactors .

Pharmacokinetics

It is known that this compound is applied topically as a cream for skin infections . This suggests that it is absorbed through the skin to exert its antimicrobial effects.

Result of Action

This compound has been shown to be bactericidal, meaning it kills bacteria rather than merely inhibiting their growth . In time-kill studies, this compound showed a bactericidal activity at higher concentrations after 24-48 hours of incubation . This results in the eradication of the bacterial infection, leading to the resolution of the skin or soft tissue infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, resistance to certain antibiotics can impair the effect of this compound . Furthermore, the specific environment of a bacterial infection, such as the presence of a biofilm, can also impact the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Chlorquinaldol is bactericidal in both gram-positive and gram-negative bacteria . It is more effective in targeting gram-positive bacteria, particularly staphylococci

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It has been used historically as a topical antiseptic agent for skin infections . It maintains use in European countries as a combination vaginal tablet with promestriene for use in the treatment of vaginal infections .

Molecular Mechanism

8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors . The addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation .

Temporal Effects in Laboratory Settings

In time-kill studies, this compound showed a bactericidal activity at the higher concentrations (2×, 4× MIC) after 24–48 h of incubation . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

98% of this compound is converted to the sulfate form and renally excreted . This suggests that this compound is involved in metabolic pathways related to sulfate conjugation and renal excretion.

Transport and Distribution

Given that this compound is primarily excreted in the urine as the sulfate form , it can be inferred that it may interact with transporters or binding proteins involved in renal excretion.

Chemical Reactions Analysis

Chlorquinaldol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are typically quinoline derivatives with varying degrees of substitution and oxidation states.

Comparison with Similar Compounds

Chlorquinaldol belongs to the class of hydroxyquinoline derivatives, which includes compounds like clioquinol and iodoquinol . Compared to these compounds, this compound is unique in its dual chlorine substitution, which enhances its antimicrobial activity . Other similar compounds include:

This compound’s unique structure and broad-spectrum antimicrobial activity make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

5,7-dichloro-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXWRGISTZRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048998
Record name 5,7-Dichloro-8-hydroxy-2-methylquinoline
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Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which Chlorquinaldol exerts it's bacteriocidal effect is unknown. 8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors. However, the addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation.
Record name Chlorquinaldol
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CAS No.

72-80-0
Record name Chlorquinaldol
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Record name Chlorquinaldol [INN:BAN:DCF]
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Record name Chlorquinaldol
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Record name 5,7-Dichloro-8-hydroxy-2-methylquinoline
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Record name Chlorquinaldol
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Record name CHLORQUINALDOL
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Melting Point

108-112
Record name Chlorquinaldol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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